molecular formula C19H19ClFNO B1324824 4-Chloro-3-fluoro-4'-piperidinomethyl benzophenone CAS No. 898775-20-7

4-Chloro-3-fluoro-4'-piperidinomethyl benzophenone

Cat. No. B1324824
M. Wt: 331.8 g/mol
InChI Key: MUAZJIUMBOIQAQ-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-4’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C19H19ClFNO and a molecular weight of 331.81 . It is also known by the IUPAC name (4-Chloro-3-fluorophenyl) (4- (piperidin-1-ylmethyl)phenyl)methanone .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-fluoro-4’-piperidinomethyl benzophenone consists of a benzophenone core, which is a conjugated system of two benzene rings connected by a carbonyl group. This core is substituted at the 4-position with a chlorine atom and at the 3-position with a fluorine atom. The 4’-position of the other benzene ring is substituted with a piperidinomethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-3-fluoro-4’-piperidinomethyl benzophenone, such as its melting point, boiling point, and density, were not available in the sources I found .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: Innovative synthesis methods for related benzophenone compounds have been developed. For example, a one-pot synthesis technique suitable for industrial scale-up has been developed for 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, involving fluorination and a Friedel–Crafts reaction, yielding the compound in excellent yield (Karrer, Meier, & Pascual, 2000).
  • Photoelectrochemical Reactions: The photo- and electro-chemical activation of benzophenone and derivatives like 4-fluorobenzophenone have been studied. These studies offer insights into the photocurrent generation and chemical transformations of these compounds (Leslie, Compton, & Silk, 1997).

Biological and Medical Applications

  • Antiproliferative Activity: Some benzophenone compounds have shown promising antiproliferative activity against certain cell lines. For instance, benzophenones with fluoro and chloro substituents have demonstrated potency in activating caspase-activated DNase for DNA fragmentation, important in apoptosis (Al‐Ghorbani et al., 2016).
  • Tumor Growth Inhibition: Novel benzophenone analogs have been investigated for their anti-cancer effects. Certain compounds with methyl, chloro, and fluoro groups have shown significant tumor inhibition properties, potentially useful in cancer therapy (Mohammed & Ara Khanum, 2018).

Environmental Applications

  • Transformation in Water Treatment: Studies on benzophenone compounds like 4-hydroxyl benzophenone have shown their transformation during water treatment processes. This research is crucial for understanding the environmental impact and safety of these compounds in water sources (Liu et al., 2016).

Material Science Applications

  • Polymer Synthesis: Research on benzophenone derivatives includes the development of new polymers. For example, multiblock copolymers involving sulfonated poly(4'-phenyl-2,5-benzophenone) and poly(arylene ether sulfone) have been synthesized, showing potential for applications like proton exchange membranes (Ghassemi, Ndip, & Mcgrath, 2004).

Safety And Hazards

The safety data sheet (SDS) for 4-Chloro-3-fluoro-4’-piperidinomethyl benzophenone provides information on its hazards, handling, storage, and disposal . It’s important to refer to the SDS for detailed safety information.

properties

IUPAC Name

(4-chloro-3-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO/c20-17-9-8-16(12-18(17)21)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAZJIUMBOIQAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642699
Record name (4-Chloro-3-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluoro-4'-piperidinomethyl benzophenone

CAS RN

898775-20-7
Record name (4-Chloro-3-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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